Product packaging for 6-Fluoro-3-methylpicolinaldehyde(Cat. No.:CAS No. 1256792-54-7)

6-Fluoro-3-methylpicolinaldehyde

Cat. No.: B12117486
CAS No.: 1256792-54-7
M. Wt: 139.13 g/mol
InChI Key: KBHAFGRIDCRCJK-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylpicolinaldehyde is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO B12117486 6-Fluoro-3-methylpicolinaldehyde CAS No. 1256792-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1256792-54-7

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

6-fluoro-3-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6FNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3

InChI Key

KBHAFGRIDCRCJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)F)C=O

Origin of Product

United States

The Ascendancy of Halogenated and Methylated Pyridine Aldehydes in Advanced Organic Synthesis

The strategic introduction of halogen and methyl groups onto the pyridine (B92270) aldehyde framework significantly enhances their utility in advanced organic synthesis. Halogenation, particularly fluorination, can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability. This makes fluorinated pyridine derivatives, such as 6-Fluoro-3-methylpicolinaldehyde, highly sought-after precursors in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom can lead to enhanced binding affinity with biological targets and improved pharmacokinetic profiles.

Similarly, methylation of the pyridine ring provides a means to fine-tune the steric and electronic nature of the molecule. A methyl group can influence the reactivity of the adjacent functional groups and provide an additional point of interaction for molecular recognition processes. The combination of both halogen and methyl substituents, as seen in this compound, offers a sophisticated tool for chemists to design molecules with highly specific properties. These substituted pyridines serve as key intermediates in the synthesis of complex molecular architectures, including pharmaceuticals, agrochemicals, and functional materials. ontosight.aichemwhat.com

Academic and Research Context of 6 Fluoro 3 Methylpicolinaldehyde

Strategic Approaches to Fluorinated Picolinaldehyde Core Synthesis

The introduction of a fluorine atom into a pyridine ring presents unique challenges due to the ring's electron-deficient nature. rsc.org Various strategies have been developed to achieve this transformation, including direct fluorination and functionalization of pre-existing pyridine scaffolds.

Direct Fluorination Techniques for Pyridine Derivatives

Direct fluorination of pyridine compounds can be a straightforward approach. For instance, alkyl-substituted pyridines can be directly fluorinated to their corresponding 2-fluoro alkyl-substituted pyridines using fluorine gas, often diluted with an inert gas like nitrogen. google.com The reaction is typically carried out at low temperatures, ranging from +25° C to -40° C, in a solvent. google.com

However, direct nucleophilic fluorination of pyridines, especially at the meta position, is challenging due to the electron-rich aromatic structure. rsc.org To overcome this, methods have been developed that utilize pyridine N-oxides. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. rsc.orgnih.gov This intermediate can then be further converted to the desired aminopyridine. rsc.orgnih.gov This approach offers a novel pathway for synthesizing meta-fluorinated pyridines. rsc.org

Another technique involves the use of silver(II) fluoride (B91410) (AgF₂). This method has been shown to be effective for the fluorination of various pyridines and diazines at the position alpha to the nitrogen atom. acs.org The resulting 2-fluoroheteroarenes can then undergo nucleophilic aromatic substitution (SNAr) under mild conditions, allowing for the introduction of a diverse range of functional groups. acs.org

A recent development in this area is the site-selective integration of a difluoromethyl group into pyridines. This method employs a strategy of temporary dearomatization, where the dearomatized intermediates react with difluoromethyl-containing reagents. uni-muenster.de This allows for the precise introduction of the difluoromethyl group at either the meta or para positions, a significant challenge in pyridine chemistry. uni-muenster.de

Regioselective Functionalization of Substituted Pyridine Scaffolds

The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for the synthesis of complex molecules. Various methods have been developed to achieve regioselective functionalization.

One approach involves the use of organometallic reagents, such as those based on magnesium and zinc (Mg- and Zn-TMP bases). nih.gov These bases can be used for the regioselective metalation and subsequent functionalization of pyridine scaffolds. nih.gov The regioselectivity can often be controlled by the presence or absence of additives like BF₃·OEt₂. nih.gov

Another powerful strategy is the conversion of pyridines into heterocyclic phosphonium (B103445) salts. This method allows for the selective functionalization of the C4-position of the pyridine ring. acs.org The installed phosphonium group can then be transformed into other functionalities, such as heteroaryl ethers. acs.org This two-step sequence is effective for complex pyridines and other heterocycles. acs.org

Transition metal-free approaches have also been developed. For instance, the phosphonation of pyridines can be achieved by activating the pyridine ring with a Lewis acid, such as BF₃·OEt₂, which facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion. acs.org This method provides access to 4-phosphonated pyridines with high regioselectivity. acs.org

The generation of pyridine carbenes (PyCs) through transition metal catalysis offers another avenue for the regioselective functionalization of pyridines at less common sites. eurekaselect.com This method involves the C-H bond activation of the pyridine ring. eurekaselect.com

Precursor Chemistry and Building Block Utilization in Synthesis

The synthesis of this compound and its analogues often relies on the careful selection and manipulation of precursor molecules and building blocks.

Formylation Reactions for Picolinaldehyde Formation

Formylation reactions are essential for introducing the aldehyde group onto the pyridine ring to form picolinaldehydes. wikipedia.orgwikipedia.org A variety of formylating agents and named reactions are employed for this purpose.

Common formylation methods include:

Vilsmeier-Haack reaction: Uses dimethylformamide and phosphorus oxychloride. wikipedia.org

Duff reaction and Sommelet reaction: Employ hexamethylenetetramine. wikipedia.org

Gattermann-Koch reaction: Utilizes carbon monoxide and hydrochloric acid. wikipedia.orgpurechemistry.org

Gattermann reaction: Involves cyanides in the presence of a Lewis acid catalyst. wikipedia.org

Reimer-Tiemann reaction: Uses chloroform. wikipedia.org

Palladium-catalyzed reductive carbonylation of aryl iodides is a modern method for synthesizing aromatic aldehydes, which can be effective under mild conditions. organic-chemistry.org

Derivatization from Pyridine-Based Starting Materials

The synthesis of complex pyridine derivatives often starts from simpler, commercially available pyridine-based compounds. nih.gov For example, 6-chloro-3-fluoro-2-picoline can be used as a starting material for the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid. google.com This process involves the oxidation of the methyl group. google.com

Pyridine-2-carboxaldehyde itself is a versatile ligand and precursor in coordination chemistry. It can undergo derivatization through reactions with various nucleophiles to form more complex structures. rsc.orgresearchgate.net For instance, it reacts with amines to form Schiff bases, which can act as bidentate ligands. wikipedia.org

The synthesis of pyridine derivatives can also be achieved through multi-step procedures starting from non-pyridine precursors. For example, a three-step synthesis starting from veratraldehyde can yield a complex pyridine derivative. researchgate.net

Catalytic Routes Towards Substituted Picolinaldehydes

Catalysis plays a crucial role in the efficient and selective synthesis of substituted picolinaldehydes.

A method for preparing 2-pyridine carboxaldehyde involves a three-step process starting from 2-methylpyridine. google.com This includes a chlorination step catalyzed by benzoyl amide, followed by hydrolysis and then a final oxidation step using 2,2,6,6-tetramethylpiperidine (B32323) nitric oxide and potassium bromide as catalysts. google.com

The selective oxidation of a methyl group on the pyridine ring is a key step in many synthetic routes. For example, 6-methylpyridine-3-carbaldehyde was synthesized from 5-ethyl-2-methylpyridine (B142974) through a series of steps including selective oxidation. researchgate.net

Palladium catalysis is widely used in the synthesis of aromatic aldehydes. For example, a ligandless palladium-catalyzed reductive carbonylation of aryl iodides can produce aromatic aldehydes effectively. organic-chemistry.org Another palladium-catalyzed formylation of aryl halides uses isocyanide in the presence of a silane. organic-chemistry.org

Data Tables

Table 1: Selected Fluorinated Picolinaldehyde Analogues and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Fluoro-3-methylpicolinaldehyde780801-57-2C₇H₆FNO139.13
6-Chloro-3-fluoropyridine-2-carbaldehyde884494-77-3C₆H₃ClFNO159.54
6-Bromo-3-fluoro-2-formylpyridine885267-36-7C₆H₃BrFNO204.00

Table 2: Key Reagents in the Synthesis of Fluorinated Picolinaldehydes

ReagentFunctionRelevant Reaction(s)
Fluorine gasDirect fluorinating agentDirect fluorination of pyridines google.com
Silver(II) fluoride (AgF₂)Fluorinating agentFluorination of pyridines and diazines acs.org
BF₃·OEt₂Lewis acid activatorRegioselective phosphonation of pyridines acs.org
Dimethylformamide/POCl₃Formylating agentVilsmeier-Haack reaction wikipedia.org
Palladium catalystsCatalystReductive carbonylation and formylation organic-chemistry.org
2,2,6,6-tetramethylpiperidine nitric oxideOxidation catalystOxidation of pyridinemethanol google.com

Photoredox Catalysis for C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents one of the most efficient and atom-economical strategies in organic synthesis. Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for this purpose, offering mild reaction conditions compared to traditional methods that may require high temperatures or harsh reagents. nih.gov This approach has been successfully applied to the C-H functionalization of heteroarenes, which are common scaffolds in pharmaceuticals. nih.govnih.gov

In the context of picolinaldehyde synthesis, photoredox catalysis facilitates the generation of reactive radical species that can undergo Minisci-type reactions. nih.gov The Minisci reaction is a classic method for the alkylation or acylation of electron-deficient aromatic compounds, such as pyridines. In a photoredox-catalyzed Minisci-type reaction, a photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process. This can generate an acyl radical from a suitable precursor, like an aldehyde or an α-oxo acid. nih.gov This acyl radical then adds selectively to the electron-deficient pyridine ring, typically at the C2 or C4 position, leading to the formation of a C-C bond and, ultimately, the desired picolinaldehyde derivative after an oxidation step.

The merging of photoredox catalysis with other catalytic systems, such as nickel catalysis (metallaphotoredox), has further expanded the scope of these transformations. nih.govyoutube.com These dual catalytic systems can enable C-H functionalization pathways that are otherwise difficult to achieve, improving reaction efficiency and functional group tolerance. youtube.comrsc.org The ability to use light as a traceless reagent under mild conditions makes photoredox-catalyzed C-H functionalization a highly attractive strategy for accessing complex picolinaldehyde structures. nih.govrsc.org

Table 1: Overview of Photoredox C-H Functionalization Concepts

Feature Description Relevance to Picolinaldehydes
Mechanism Generation of radical species via single-electron transfer (SET) initiated by a photoexcited catalyst. youtube.com Enables the formation of acyl radicals for Minisci-type C-H acylation of pyridine rings. nih.gov
Key Advantage Mild reaction conditions (e.g., room temperature, visible light) and high functional group tolerance. nih.govrsc.org Allows for the synthesis of complex and highly functionalized picolinaldehyde analogues.
Reaction Type Minisci-type acylation, C-C bond formation. nih.gov Direct introduction of the aldehyde or a precursor group onto the pyridine core.
Catalyst Systems Inorganic (e.g., Ru, Ir complexes) or organic dyes; can be combined with transition metal catalysts (e.g., Ni). nih.govrsc.org Offers versatility in tuning reaction conditions and reactivity for different substrates.

Metal-Free Approaches to Picolinaldehyde Synthesis

Driven by the goals of sustainability and green chemistry, significant effort has been directed toward developing synthetic methods that avoid the use of heavy metal catalysts. organic-chemistry.orgacs.org For the synthesis of picolinaldehydes, a novel and efficient metal-free, visible-light-induced photoredox strategy has been developed. organic-chemistry.org This method allows for the construction of polysubstituted picolinaldehydes with high efficiency and a broad tolerance for various functional groups under oxidant-free conditions. acs.orgacs.org

The process involves a tandem reaction sequence. acs.org It begins with a biomimetic aza-6π electrocyclization to assemble a diverse range of substituted pyridine rings from starting materials like cinnamaldehydes and propargylamines. organic-chemistry.org This is followed by a direct, ortho-position selective C-H formylation of the newly formed pyridine ring via a Minisci-type reaction. organic-chemistry.orgacs.org The entire sequence is performed at room temperature, using visible light as the energy source, and does not require any metal catalysts or external oxidants, making it an environmentally benign methodology. acs.org

Optimization studies have shown that bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are effective for the initial pyridine synthesis, while compounds such as benzophenone (B1666685) can facilitate the subsequent formylation step. organic-chemistry.org The methodology has proven effective for a wide array of substrates, including those bearing halogen, nitro, and heterocyclic functional groups, consistently producing the desired picolinaldehyde products with high regioselectivity and in moderate to good yields. organic-chemistry.orgacs.org

Table 2: Metal-Free Synthesis of Polysubstituted Picolinaldehydes

Step Description Conditions Key Features
1. Pyridine Construction Biomimetic aza-6π electrocyclization of cinnamaldehydes and propargylamines. organic-chemistry.org Visible light, DBU, room temperature. Metal-free, high atom economy. acs.org
2. C-H Formylation Tandem Minisci-type reaction on the pyridine ring. acs.org Visible light, benzophenone, room temperature. Ortho-selective, oxidant-free. organic-chemistry.orgacs.org
Overall Process One-pot synthesis of picolinaldehydes from simple precursors. Metal- and oxidant-free, environmentally benign. organic-chemistry.orgacs.org Broad substrate scope and good functional group tolerance. acs.org

Late-Stage Functionalization Strategies Applied to Picolinaldehyde Systems

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying complex molecules, such as advanced intermediates or drug candidates, at a late point in their synthesis. nih.gov This approach avoids the need for de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR). nih.govrsc.org Picolinaldehyde systems, being substituted azines, are excellent candidates for LSF due to the versatile reactivity of the pyridine ring. nih.gov

Visible-light photocatalysis is particularly well-suited for LSF, as its mild conditions are compatible with the sensitive functional groups often present in complex molecules. rsc.org For a pre-existing picolinaldehyde core, LSF strategies can be employed to introduce additional diversity. Minisci-type reactions, driven by photoredox catalysis, can install a variety of alkyl and other functional groups onto the pyridine ring at positions not occupied by the aldehyde or other substituents. nih.gov For example, carbamoyl (B1232498) radicals can be generated and added to azines like pyridines and quinolines to install amide functionalities. nih.gov

The electron-deficient nature of the pyridine ring in picolinaldehydes makes it amenable to radical addition processes, which are a cornerstone of many LSF reactions. nih.gov These methods can be highly site-selective, targeting specific C-H bonds based on the electronic properties of the heterocyclic ring. rsc.org The ability to apply these transformations to complex structures highlights the utility of LSF in rapidly generating libraries of analogues from a common picolinaldehyde intermediate for further scientific investigation. rsc.orgcharnwooddiscovery.com

Mechanistic Insights into the Reactivity of 6 Fluoro 3 Methylpicolinaldehyde

Intrinsic Reactivity of the Aldehyde Moiety

The aldehyde group, characterized by a carbonyl (C=O) function directly attached to a pyridine (B92270) ring, is inherently electrophilic. This electrophilicity dictates its susceptibility to a range of chemical transformations, primarily nucleophilic additions, as well as oxidation and reduction reactions.

Mechanistic Pathways of Nucleophilic Additions

The aldehyde functional group is highly susceptible to nucleophilic attack. wikipedia.org This reactivity stems from the polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electron-deficient and thus a prime target for electron-rich nucleophiles. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final alcohol product.

In the context of pyridine aldehydes, the nitrogen atom in the ring exerts an electron-withdrawing inductive effect, which further enhances the electrophilicity of the carbonyl carbon. quora.com This makes pyridine aldehydes generally more reactive towards nucleophiles compared to their benzaldehyde (B42025) counterparts. learncbse.in The attack of a nucleophile can occur at the 2, 4, or 6 positions of the pyridine ring, with the 2 and 4 positions being generally favored due to better stabilization of the resulting anionic intermediate. quora.comquimicaorganica.org In the case of 6-fluoro-3-methylpicolinaldehyde, the aldehyde group is at the 2-position, a site inherently activated for nucleophilic attack.

Oxidation and Reduction Chemistry of Pyridine Carbaldehydes

Pyridine carbaldehydes, like other aldehydes, can be readily oxidized to the corresponding carboxylic acids. wikipedia.org Common oxidizing agents can be employed for this transformation. Conversely, the aldehyde group can be reduced to a primary alcohol using various reducing agents.

The redox chemistry of pyridine derivatives is an area of significant interest due to their potential applications in areas like catalysis and energy storage. mdpi.comnih.gov The electrochemical properties of pyridine compounds can be tuned by the introduction of various substituents on the ring. mdpi.com The reduction potentials of pyridine derivatives are influenced by the nature of the substituents, with electron-withdrawing groups generally making reduction easier. mdpi.com

Influence of the Fluoro-Substituent on Reactivity Profiles

The fluorine atom at the 6-position of the pyridine ring exerts a profound influence on the reactivity of this compound. This influence is primarily electronic in nature, stemming from fluorine's high electronegativity.

Electronic Effects of Fluorine on Reaction Mechanisms

Fluorine is the most electronegative element, and its presence on the pyridine ring has significant electronic consequences. researchgate.net It exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the entire ring system. nih.govacs.org This effect further enhances the electrophilicity of the carbonyl carbon, making the aldehyde group even more susceptible to nucleophilic attack. researchgate.net The introduction of fluorine can significantly increase the rate of nucleophilic substitution reactions. researchgate.net

Furthermore, the fluorine atom can participate in through-space electrostatic interactions, which can influence the stability of transition states and intermediates. researchgate.net The presence of fluorine can also affect the pKa of the molecule, influencing its bioavailability and reactivity in different pH environments. nih.gov

Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong electron-withdrawal by the highly electronegative fluorine atom.Increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
Mesomeric Effect (+M)Donation of lone pair electrons from fluorine to the π-system of the ring. This effect is generally weaker than the inductive effect for halogens.Can slightly counteract the inductive effect, but the overall influence of fluorine is electron-withdrawing.
Through-Space InteractionsElectrostatic interactions between the fluorine atom and other parts of the molecule or reacting species.Can influence the stability of transition states and intermediates, affecting reaction rates and selectivity. researchgate.net

Impact on Regioselectivity and Stereochemistry in Transformations

The electronic influence of the fluorine substituent can also direct the regioselectivity of certain reactions. In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of fluorine can activate the ring towards attack, particularly at positions ortho and para to it. However, in the case of this compound, the primary site of reaction is the aldehyde group.

The stereochemical outcome of reactions at the aldehyde can also be influenced by the fluorine atom. While direct steric hindrance from the 6-fluoro group on the 2-aldehyde is minimal, its electronic influence on the conformation of the molecule and the transition state can play a role in directing the approach of a nucleophile, potentially leading to diastereoselectivity in reactions with chiral nucleophiles or in the presence of chiral catalysts.

Role of the Methyl Group in Reaction Dynamics and Selectivity

The methyl group at the 3-position of the pyridine ring introduces both steric and electronic effects that modulate the reactivity of this compound.

From a steric perspective, the methyl group adjacent to the aldehyde at the 2-position can hinder the approach of bulky nucleophiles. masterorganicchemistry.combrainkart.com This steric hindrance can significantly impact the rate of reaction, with larger nucleophiles reacting more slowly. brainkart.com This effect can be exploited to achieve selectivity in reactions where multiple nucleophiles are present or when trying to control the extent of a reaction. The steric and electronic effects of substituents like the methyl group are crucial considerations in the design of catalysts and the prediction of reaction outcomes. nih.govnih.gov

EffectDescriptionImpact on Reactivity and Selectivity
Electronic Effect (+I)Weakly electron-donating through induction and hyperconjugation.Slightly deactivates the aldehyde group towards nucleophilic attack by increasing electron density. learncbse.in
Steric HindranceThe physical bulk of the methyl group can impede the approach of reactants.Can slow down reactions with bulky nucleophiles and influence the regioselectivity and stereoselectivity of transformations by favoring less hindered pathways. masterorganicchemistry.combrainkart.com

Computational Chemistry in Elucidating Reaction Mechanisms

Computational methods, particularly those rooted in quantum mechanics, allow for the detailed exploration of potential energy surfaces, the identification of transition states and intermediates, and the calculation of activation energies. tandfonline.com These theoretical approaches provide a quantitative framework to understand and predict the chemical behavior of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. tandfonline.comresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying the reaction mechanisms of moderately sized organic molecules.

One of the key applications of DFT in reaction chemistry is the calculation of activation energies (ΔE‡). The activation energy represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. By mapping the potential energy surface of a reaction, DFT calculations can identify the transition state structure, which corresponds to the highest point on the minimum energy path between reactants and products. The energy difference between the reactants and the transition state gives the activation energy.

For a molecule like this compound, DFT can be employed to study various reactions, such as nucleophilic attack at the carbonyl carbon of the aldehyde group or nucleophilic aromatic substitution on the pyridine ring. The presence of the fluorine atom and the methyl group influences the electron distribution in the molecule, which in turn affects its reactivity and the activation energies of its reactions. For instance, the electron-withdrawing nature of the fluorine atom can make the pyridine ring more susceptible to nucleophilic attack. emerginginvestigators.org

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Nucleophilic Attack on Substituted Picolinaldehydes

To illustrate the application of DFT, the following table presents hypothetical activation energies for a nucleophilic attack on a series of substituted picolinaldehydes. This data is representative of what a DFT study might reveal about the electronic effects of different substituents.

CompoundSubstituent at C6Calculated Activation Energy (kcal/mol)
PicolinaldehydeH15.2
6-FluoropicolinaldehydeF13.8
6-ChloropicolinaldehydeCl14.1
6-MethylpicolinaldehydeCH₃15.9

Note: The data in this table is illustrative and based on general chemical principles of substituent effects. It does not represent experimentally verified or published computational results for these specific molecules.

In addition to calculating activation energies, computational chemistry provides a set of theoretical reactivity indices that can be used to predict the most likely sites for electrophilic or nucleophilic attack, and thus the outcome of a reaction. researchgate.net These indices are derived from the electronic structure of the molecule, often calculated using DFT.

Key reactivity indices include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher reactivity. bohrium.comresearchgate.net

Local Reactivity Descriptors: Fukui functions and the local softness can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The molecular electrostatic potential (MESP) also provides a visual guide to the charge distribution and reactive sites, with negative potential regions indicating susceptibility to electrophilic attack and positive regions indicating susceptibility to nucleophilic attack. bohrium.com

For this compound, these indices can predict how the interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the inherent electronic properties of the pyridine ring and aldehyde function will direct the course of a reaction. For instance, the MESP would likely show a region of positive potential around the carbonyl carbon, marking it as a prime site for nucleophilic attack.

Illustrative Data Table: Theoretical Reactivity Indices for Substituted Picolinaldehydes

The following table provides an illustrative set of theoretical reactivity indices for some substituted picolinaldehydes, as would be obtained from a DFT calculation.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electrophilicity Index (ω)
Picolinaldehyde-7.2-1.85.42.5
6-Fluoropicolinaldehyde-7.5-2.25.32.9
6-Methylpicolinaldehyde-7.0-1.75.32.3

Note: The data in this table is illustrative and based on general trends observed for the electronic effects of substituents. It does not represent experimentally verified or published computational results for these specific molecules.

By combining the insights from activation energy calculations and theoretical reactivity indices, computational chemistry offers a comprehensive framework for understanding and predicting the reactivity of complex organic molecules like this compound, thereby guiding synthetic efforts and the discovery of new chemical entities.

Derivatization and Functionalization Strategies of 6 Fluoro 3 Methylpicolinaldehyde

Construction of Complex Heterocyclic Systems

The aldehyde functionality is a cornerstone for building more elaborate heterocyclic structures. Through condensation and cyclization reactions, the simple pyridine (B92270) framework of 6-Fluoro-3-methylpicolinaldehyde can be expanded into intricate, multi-ring systems.

The aldehyde group of this compound readily undergoes condensation reactions with a variety of nitrogen-based nucleophiles. These reactions are fundamental for installing new functionalities and for preparing intermediates that can be used in subsequent cyclization steps. The general principle involves the nucleophilic attack of the nitrogen atom on the aldehyde carbon, followed by dehydration to yield a C=N double bond.

These reactions typically proceed under mild conditions, often with acid or base catalysis, to afford products like imines (Schiff bases), hydrazones, and oximes in high yields. These products are not merely simple derivatives; they are new heterocyclic systems in their own right and can serve as ligands for metal complexes or as substrates for further transformations.

Table 1: Examples of Condensation Reactions

Nucleophile Reagent Example Product Class Potential Application
Primary Amine Aniline Imine (Schiff Base) Ligand Synthesis, Intermediate for reduction to secondary amines
Hydrazine Hydrazine Hydrate Hydrazone Intermediate for Wolff-Kishner reduction, Synthesis of N-N bonded heterocyles
Substituted Hydrazine Phenylhydrazine Phenylhydrazone Intermediate for Fischer indole (B1671886) synthesis
Hydroxylamine Hydroxylamine HCl Oxime Intermediate for Beckmann rearrangement, Ligand Synthesis

The strategic arrangement of functional groups in derivatives of this compound allows for intramolecular reactions to construct fused heterocyclic systems. These reactions are powerful tools for creating polycyclic molecules that are often found in pharmaceuticals and functional materials.

One hypothetical strategy involves the derivatization of the methyl group to introduce a nucleophilic center. For instance, bromination of the methyl group followed by displacement with a nucleophile could set the stage for an intramolecular cyclization with the aldehyde. Alternatively, condensation products, such as the hydrazones described previously, can be used in reactions like the Fischer indole synthesis to generate fused indole rings, a privileged scaffold in medicinal chemistry. The fluorine atom can also play a role, as it can be displaced by an intramolecular nucleophile in a tandem reaction sequence to create a fused ring.

Catalytic Transformations Employing Picolinaldehyde Derivatives

Picolinaldehydes and their derivatives are not only synthetic targets but also valuable players in the field of catalysis, acting as substrates, ligands, or catalyst precursors.

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that can ingeniously reverse the intrinsic electrophilic nature of an aldehyde's carbonyl carbon, a concept known as "umpolung". When an NHC adds to an aldehyde like this compound, it forms a covalent adduct known as the Breslow intermediate. This intermediate is a nucleophilic acyl anion equivalent, which can then react with various electrophiles.

This catalytic cycle opens up a plethora of transformations that are otherwise difficult to achieve. For example, the NHC-catalyzed Stetter reaction would involve the conjugate addition of the Breslow intermediate to a Michael acceptor. Similarly, the benzoin (B196080) condensation could be used to couple two molecules of the aldehyde, forming an α-hydroxy ketone. The use of aromatic aldehydes is common in NHC catalysis.

Table 2: Potential NHC-Catalyzed Reactions

Reaction Name Electrophile Product Type Key Feature
Benzoin Condensation Another aldehyde molecule α-Hydroxy Ketone C-C bond formation between two aldehydes
Stetter Reaction Michael Acceptor 1,4-Dicarbonyl Compound Conjugate addition of an acyl anion equivalent

Cooperative catalysis, where two or more catalysts work in concert to enable a single transformation, has emerged as a powerful strategy for discovering new reactions. A promising approach involves the synergy between NHC catalysis and photoredox catalysis. In such a system, the Breslow intermediate, formed from this compound and an NHC, can be oxidized by a photoexcited catalyst via a single-electron transfer (SET) process. This generates a highly reactive acyl radical.

This acyl radical can then participate in reactions that are inaccessible through traditional two-electron pathways, such as coupling with radical precursors or addition to alkenes and arenes. This dual catalytic approach provides a modern avenue for C-C bond formation under mild conditions.

The pyridine nitrogen atom in this compound provides an excellent coordination site for a wide variety of transition metals. Furthermore, derivatives formed from the aldehyde group, such as imines or oximes, can act as bidentate ligands, binding to a metal center through both the pyridine nitrogen and the imine/oxime nitrogen.

This metal complexation serves several purposes. It can enhance the stability and solubility of the molecule. More importantly, it can modulate the electronic properties and reactivity of the pyridine ring and its substituents. For instance, coordination to a Lewis acidic metal center can increase the electrophilicity of the aldehyde group, activating it towards nucleophilic attack. Alternatively, the metal complex itself can be the active catalyst for a variety of organic transformations, with the picolinaldehyde derivative serving as a carefully designed ligand to tune the catalyst's activity and selectivity.

Table 3: Compound Names Mentioned

Compound Name
This compound
Aniline
Hydrazine Hydrate
Phenylhydrazine
Hydroxylamine
Semicarbazide
Imine
Hydrazone
Oxime
Semicarbazone

Cross-Coupling Methodologies for Diversification

The presence of a fluorine atom on the pyridine ring of this compound makes it a candidate for various cross-coupling reactions. Although the C-F bond is strong, its activation, particularly in electron-deficient heterocyclic systems, can be achieved under specific catalytic conditions. Alternatively, the aldehyde or methyl group can be transformed into a more reactive handle for cross-coupling.

One of the most powerful and widely used C-C bond-forming reactions is the Suzuki-Miyaura coupling. nih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov In the context of this compound, the fluorine atom could potentially be displaced by a variety of aryl or vinyl groups from the corresponding boronic acids or esters. However, given the strength of the C-F bond, harsh reaction conditions might be necessary. A more feasible approach would involve the conversion of the aldehyde to a halide or triflate to serve as the electrophilic partner in the coupling reaction.

Another prominent cross-coupling reaction is the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Similar to the Suzuki coupling, direct C-F bond activation for Sonogashira coupling is challenging but not impossible. More commonly, the aldehyde group would be transformed into a leaving group like iodide or bromide to facilitate the palladium- and copper-catalyzed coupling with a terminal alkyne. nih.gov

The following table outlines hypothetical Suzuki-Miyaura and Sonogashira coupling reactions for the diversification of a 6-halo-3-methylpicolinaldehyde derivative, where the aldehyde has been converted to a more suitable coupling partner (e.g., a halide).

Reaction Type Coupling Partner 1 Coupling Partner 2 Catalyst/Conditions Potential Product Hypothetical Yield
Suzuki-Miyaura6-Bromo-3-methylpicolinaldehydePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C6-Phenyl-3-methylpicolinaldehyde75-90%
Sonogashira6-Iodo-3-methylpicolinaldehydeEthynylbenzenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt6-(Phenylethynyl)-3-methylpicolinaldehyde80-95%

Development of Novel Functional Handles for Chemical Synthesis

The existing functional groups on this compound—aldehyde, fluoro, and methyl—can be elaborated to introduce novel functional handles, thereby expanding its synthetic utility.

The aldehyde group is a versatile functional handle that can be readily transformed into a wide range of other functionalities. For instance, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form various amines. It can also participate in condensation reactions to form imines, oximes, and hydrazones, or be used in Wittig-type reactions to generate alkenes. These transformations introduce new points of attachment for further derivatization.

The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles. nih.gov This is a powerful strategy for introducing heteroatom-containing functional groups. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates this reaction.

The methyl group, while generally less reactive, can be functionalized through radical halogenation or oxidation under specific conditions to introduce a handle for further modifications.

The table below summarizes potential transformations of the existing functional groups on this compound to create novel functional handles.

Original Functional Group Reaction Type Reagents Resulting Functional Handle Potential for Further Synthesis
AldehydeOxidationKMnO₄ or CrO₃Carboxylic AcidAmide coupling, esterification
AldehydeReductionNaBH₄AlcoholEtherification, esterification, conversion to halide
AldehydeReductive AminationR-NH₂, NaBH(OAc)₃Secondary/Tertiary AmineFurther alkylation, acylation
FluoroNucleophilic Aromatic SubstitutionNaOMeMethoxy groupEther cleavage to hydroxyl group
FluoroNucleophilic Aromatic SubstitutionR-SH, baseThioetherOxidation to sulfoxide (B87167) or sulfone
MethylRadical HalogenationNBS, AIBNBromomethyl groupNucleophilic substitution, Wittig reaction

Applications in Advanced Chemical Research and Interdisciplinary Studies

Role as a Chemical Building Block in Bioactive Molecule Synthesis

The strategic placement of the fluoro and methyl groups on the pyridine (B92270) ring, combined with the reactivity of the aldehyde, allows for the construction of complex molecular architectures with potential therapeutic applications.

Synthesis of Enzyme Inhibitors and Biological Probes (e.g., TAK1 inhibitors)

Transforming growth factor-β-activated kinase 1 (TAK1) is a key enzyme involved in inflammatory signaling pathways, and its inhibition has emerged as a promising strategy for the treatment of inflammatory diseases and certain cancers. nih.gov Several potent and selective TAK1 inhibitors have been developed, with some utilizing a picolinaldehyde scaffold in their synthesis. nih.gov For instance, the development of orally bioavailable TAK1 inhibitors has shown that modifications to the core structure can significantly impact selectivity and pharmacokinetic properties. nih.gov While direct examples of 6-Fluoro-3-methylpicolinaldehyde in TAK1 inhibitor synthesis are not explicitly detailed in the provided results, the established importance of the picolinaldehyde core suggests its potential as a valuable starting material. The fluorine atom can enhance binding affinity and metabolic stability, properties that are highly desirable in drug candidates.

The aldehyde functionality of this compound allows for its incorporation into larger molecules through various chemical transformations, such as reductive amination or condensation reactions, to produce a diverse range of potential enzyme inhibitors. The synthesis of related fluorinated compounds, such as 6'-fluoro-3-deazaneplanocin, highlights the utility of fluorine in developing potent antiviral agents. nih.gov This underscores the potential of incorporating fluorine-containing building blocks like this compound in the design of novel therapeutic agents.

Modifying Proteins and Biomolecules for Research Purposes

The aldehyde group of this compound provides a reactive handle for the covalent modification of proteins and other biomolecules. This is a crucial technique in chemical biology for studying protein function, localization, and interactions. While specific studies employing this compound for this purpose were not identified in the search results, the general principle of using aldehydes for bioconjugation is well-established. For example, aldehydes can react with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. This type of "bioorthogonal" chemistry allows for the specific labeling of biomolecules in complex biological environments.

Furthermore, the fluorine atom can serve as a useful probe for ¹⁹F NMR spectroscopy, a powerful technique for studying protein structure and dynamics. By incorporating this compound into a protein, researchers could use ¹⁹F NMR to monitor conformational changes or ligand binding events. Computational studies on enzymes involved in C-F bond functionalization provide insights into how fluorine can be incorporated into and interact with biological systems. nih.gov

Contributions to Catalysis and Reagent Design

The pyridine nitrogen and the aldehyde oxygen of this compound can act as donor atoms, allowing it to function as a ligand for transition metals. This has led to its use in the design of novel catalysts for a variety of organic reactions.

Picolinaldehyde-Based Ligands for Transition Metal Catalysis

Picolinaldehyde and its derivatives are important ligands in transition metal catalysis. researchgate.net They can coordinate to a metal center through the pyridine nitrogen and the aldehyde oxygen, forming stable chelate complexes. These ligands have been employed in a range of catalytic applications, including olefin metathesis and various asymmetric reactions. nih.gov The electronic properties of the pyridine ring can be tuned by the introduction of substituents, such as the fluoro and methyl groups in this compound, which in turn can influence the catalytic activity of the corresponding metal complex. Multifunctional ligands that can respond to external stimuli are a growing area of interest in catalysis. researchgate.net

The use of pyridine-containing ligands is widespread in homogeneous catalysis, where they can stabilize the metal center and influence the outcome of the reaction. researchgate.net The development of dual catalytic systems, such as those combining photoredox and transition metal catalysis, often relies on carefully designed ligands to control the reactivity of the metal complex. nih.gov

Investigations of Catalytic Efficiencies in Organic Reactions

The efficiency of a catalyst is a critical factor in its practical application. The structure of the ligand plays a crucial role in determining the catalytic efficiency. While specific studies detailing the catalytic efficiency of this compound-based catalysts were not found, the general principles of ligand design in catalysis are well-understood. The electronic and steric properties of the ligand can affect the rate, selectivity, and stability of the catalyst. For instance, the electron-withdrawing nature of the fluorine atom in this compound could modulate the Lewis acidity of the metal center, thereby influencing its catalytic activity.

Microwave-assisted synthesis has been shown to be an efficient method for preparing bioactive heterocyclic compounds, including those based on pyridine. nih.govmdpi.com This technique can lead to shorter reaction times and improved yields, which are important considerations in the development of efficient catalytic processes.

Spectroscopic and Nonlinear Optical Studies of Picolinaldehyde-Based Materials

The conjugated π-system of the pyridine ring in this compound gives rise to interesting spectroscopic and photophysical properties. These properties can be further tuned by chemical modification, leading to the development of materials with applications in optics and electronics.

Recent research has focused on the spectroscopic and nonlinear optical (NLO) properties of picolinaldehyde-based materials. researchgate.net These studies often involve both experimental measurements and theoretical calculations to understand the relationship between molecular structure and optical response. bohrium.com The introduction of donor and acceptor groups onto the picolinaldehyde scaffold can lead to materials with large second-order NLO responses, which are desirable for applications in optoelectronics and photonics. rsc.orgrsc.org

The synthesis of polysubstituted picolinaldehydes can be achieved through methods like visible-light-enabled biomimetic aza-6π electrocyclization. acs.org Spectroscopic techniques such as IR, NMR, and mass spectrometry are crucial for characterizing these newly synthesized compounds. bendola.comresearchgate.net Furthermore, studies on related systems, such as pyrazine (B50134) derivatives and squaraines, provide valuable insights into the design of molecules with tailored photophysical properties. rsc.orgrsc.org The investigation of thin films of organic dyes doped with polymers and nanoparticles also reveals the potential of these materials in advanced optical devices. mdpi.com

Exploration of this compound in Optoelectronic and Functional Materials Research

Currently, there is a notable absence of dedicated research into the applications of this compound within the fields of optoelectronic and functional materials. A comprehensive survey of scientific literature and research databases does not yield specific studies that investigate the potential of this particular compound as a component in the development of advanced materials with optical or electronic functionalities.

While the broader family of fluorinated pyridine derivatives has garnered interest in materials science for their unique electronic properties, the specific exploration of this compound for these purposes remains an uncharted area of investigation. The strategic placement of a fluorine atom and a methyl group on the picolinaldehyde framework could theoretically influence the molecule's electronic and photophysical characteristics, such as its energy levels (HOMO/LUMO), and its potential for intermolecular interactions in a solid state. However, without empirical data from targeted research, any discussion of its potential would be purely speculative.

The scientific community has yet to publish findings on the synthesis of polymers, coordination complexes, or other advanced materials incorporating this compound and the subsequent characterization of their optoelectronic or functional properties. Consequently, there are no available data tables detailing parameters such as charge carrier mobility, photoluminescence quantum yield, or non-linear optical properties for materials derived from this compound.

The lack of research in this specific area means that there are no established detailed research findings to report. The exploration of this compound in optoelectronic and functional materials research represents a potential avenue for future scientific inquiry.

Data on Related Compound Classes

To provide context on why a compound like this compound might be of interest to materials scientists, the following table includes generalized data on the impact of fluorination on the electronic properties of organic semiconductor materials. It is crucial to note that this data is not specific to this compound but represents general trends observed in related classes of compounds.

Property Modification by FluorinationTypical Observed EffectRationale
Highest Occupied Molecular Orbital (HOMO) Energy Level Lowering of the energy levelThe high electronegativity of fluorine withdraws electron density from the conjugated system.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Lowering of the energy levelThe inductive effect of fluorine stabilizes the LUMO.
Electrochemical Stability Increased resistance to oxidationLower HOMO levels make the molecule more difficult to oxidize.
Intermolecular Interactions Can promote favorable π-π stackingThe potential for C-H···F and other non-covalent interactions can influence molecular packing in the solid state.

Analytical and Characterization Methodologies in 6 Fluoro 3 Methylpicolinaldehyde Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 6-Fluoro-3-methylpicolinaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within this compound.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The aromatic protons on the pyridine (B92270) ring exhibit distinct splitting patterns due to coupling with each other and with the fluorine atom. The methyl group protons also show a characteristic singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is particularly noteworthy, appearing at a characteristic downfield chemical shift. The carbon atoms of the pyridine ring show signals that are influenced by the fluorine substituent, often exhibiting carbon-fluorine coupling constants (J-coupling).

¹⁹F NMR is a highly sensitive technique that is particularly useful for fluorinated compounds. biophysics.org It provides a direct probe of the fluorine atom's environment within the molecule. biophysics.org The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the pyridine ring. Furthermore, coupling between the fluorine atom and adjacent protons can be observed, providing valuable structural information. biophysics.orgnih.gov The use of ¹⁹F-centered NMR analysis, which leverages the high sensitivity and large coupling constants of ¹⁹F, can be particularly powerful for the structural determination of fluorinated compounds, even in complex mixtures. nih.govrsc.org

NMR Data for a Representative Fluorinated Compound
Nucleus Typical Chemical Shift (δ) Range (ppm)
¹H (Aldehyde)9.5 - 10.5
¹H (Aromatic)7.0 - 8.5
¹H (Methyl)2.0 - 3.0
¹³C (Carbonyl)185 - 200
¹³C (Aromatic)110 - 170
¹³C (Methyl)15 - 25
¹⁹F (Aryl Fluoride)-100 to -140 (relative to CFCl₃)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. rsc.org

A prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. vscht.czlibretexts.org Another key indicator for an aldehyde is the presence of C-H stretching vibrations of the aldehyde proton, which often appear as two weak bands around 2830-2695 cm⁻¹. vscht.cz The C-F stretching vibration of the fluoro-substituted pyridine ring will also give rise to a strong absorption band, usually in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching vibrations of the methyl group and the aromatic ring are observed, typically below and above 3000 cm⁻¹, respectively. vscht.cz

Characteristic IR Absorption Bands
Functional Group Typical Wavenumber (cm⁻¹)
C=O (Aldehyde)1740 - 1720 (strong)
C-H (Aldehyde)2830 - 2695 (weak to medium)
C-F (Aryl)1300 - 1000 (strong)
C-H (Aromatic)3100 - 3000 (variable)
C-H (Methyl)2975 - 2850 (variable)
C=C and C=N (Aromatic Ring)1600 - 1400 (variable)

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orgmiamioh.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum is also highly informative. For an aldehyde, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the entire formyl group (CHO, M-29). libretexts.org The fragmentation of the pyridine ring and the loss of the fluorine atom or methyl group can also produce characteristic fragment ions, aiding in the confirmation of the compound's structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique used to separate, identify, and quantify components in a mixture. In the context of this compound research, HPLC is invaluable for monitoring the progress of a chemical reaction. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can determine the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase (a mixture of solvents like acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate) is crucial for achieving good separation. biotage.com

In-situ Reaction Monitoring for Mechanistic and Kinetic Studies

The direct observation of a chemical transformation as it progresses is a powerful tool for elucidating complex reaction pathways. In-situ monitoring allows for the collection of data under actual reaction conditions, avoiding potential misinterpretations that can arise from analyzing quenched reaction aliquots. This approach is particularly beneficial for studying reactions involving sensitive or short-lived species, which may be prevalent in the chemistry of functionalized pyridines like this compound.

Real-time Observation using Online NMR and IR Spectroscopy

The continuous acquisition of spectroscopic data throughout a reaction provides a dynamic picture of the chemical changes taking place. Both NMR and IR spectroscopy are well-suited for online monitoring due to their ability to provide structural information about molecules in solution.

Online NMR Spectroscopy: This technique offers detailed structural elucidation of reactants, products, and any observable intermediates in real-time. By inserting a flow-through NMR tube or a specialized probe into the reaction vessel, spectra can be recorded at regular intervals without disturbing the reaction. For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. The distinct chemical shifts and coupling constants of the fluorine and methyl-substituted pyridine ring, as well as the aldehyde proton, allow for unambiguous tracking of its consumption and the appearance of new species.

Online IR Spectroscopy: Infrared spectroscopy is highly sensitive to changes in functional groups. The strong carbonyl (C=O) stretch of the aldehyde group in this compound, typically found in the region of 1700-1730 cm⁻¹, serves as an excellent marker for monitoring its conversion. As the reaction proceeds, the disappearance of this characteristic aldehyde peak and the emergence of new peaks corresponding to the functional groups of the product(s) can be continuously measured. Fiber-optic probes can be directly immersed into the reaction mixture, enabling the collection of IR spectra in real-time, even in reactions conducted under pressure or at elevated temperatures.

Quantitative Analysis of Reaction Progress and Intermediate Formation

Beyond qualitative observation, in-situ spectroscopic data can be used to perform rigorous quantitative analysis of a reaction. This is essential for determining reaction kinetics and understanding the concentration profiles of all species over time.

By integrating the signal intensities of specific peaks in the NMR or IR spectra, the relative concentrations of reactants, intermediates, and products can be determined throughout the course of the reaction. For instance, the integral of the aldehyde proton peak in the ¹H NMR spectrum of this compound is directly proportional to its concentration. Similarly, the absorbance of the carbonyl stretch in the IR spectrum can be correlated to concentration via the Beer-Lambert law, provided proper calibration is performed.

Future Research Directions and Emerging Paradigms in Fluoro Picolinaldehyde Chemistry

Development of Asymmetric Synthesis Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The development of asymmetric routes to chiral derivatives of 6-Fluoro-3-methylpicolinaldehyde is a critical frontier. Future research will likely focus on the design and implementation of novel catalytic systems that can achieve high enantioselectivity in the transformation of the aldehyde functionality.

Key research thrusts in this area will include:

Catalytic Asymmetric Nucleophilic Additions: The exploration of chiral organocatalysts and transition-metal complexes to promote the enantioselective addition of various nucleophiles (e.g., organometallic reagents, cyanide) to the carbonyl group of this compound.

Enantioselective Reductions: The development of chiral reducing agents and catalysts for the asymmetric reduction of the aldehyde to produce chiral secondary alcohols. Chemoenzymatic approaches, utilizing enzymes such as alcohol dehydrogenases, present a promising avenue for achieving high enantiomeric excess under mild reaction conditions. nih.gov

Chiral Auxiliary-Mediated Syntheses: The use of removable chiral auxiliaries to direct the stereochemical outcome of reactions at or adjacent to the aldehyde group, followed by their subsequent cleavage to yield the desired chiral product.

These efforts will be instrumental in accessing a diverse library of chiral building blocks derived from this compound, thereby expanding the scope of its applications in the synthesis of stereochemically defined bioactive molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from the laboratory bench to industrial-scale production often faces challenges related to scalability, safety, and reproducibility. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in addressing these challenges. The integration of this compound chemistry with flow reactors and automated synthesis platforms is a key area for future development.

The benefits of this integration include:

Enhanced Safety: Flow reactors can handle hazardous reagents and exothermic reactions more safely due to the small reaction volumes and superior heat and mass transfer.

Improved Reproducibility and Scalability: The precise control over reaction parameters such as temperature, pressure, and reaction time in flow systems leads to greater consistency and allows for straightforward scaling by extending the operation time.

Facilitation of Multistep Syntheses: The modular nature of flow chemistry setups enables the seamless integration of multiple reaction and purification steps into a single, continuous process, thereby streamlining the synthesis of complex molecules from this compound.

Future research will focus on the design of dedicated flow chemistry modules for key transformations involving this aldehyde, as well as the development of online monitoring and real-time optimization techniques to further enhance the efficiency and robustness of these processes. The automated radiosynthesis of related fluorinated compounds for applications like positron emission tomography (PET) highlights the potential of such integrated systems. nih.gov

Exploration of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with the aim of minimizing the environmental impact of chemical processes. The exploration of sustainable and green synthetic protocols for the preparation and derivatization of this compound is an important and socially responsible research direction.

Key areas of focus for greening the chemistry of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Development of Catalytic Processes: Emphasizing the use of catalytic methods over stoichiometric reagents to improve atom economy and reduce waste generation.

Energy Efficiency: Investigating the use of alternative energy sources such as microwave irradiation or mechanochemistry to accelerate reactions and reduce energy consumption.

Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources.

By embracing green chemistry principles, researchers can develop more sustainable and cost-effective methods for the synthesis and application of this compound, contributing to a more environmentally friendly chemical industry.

Expansion into Novel Bio-conjugation and Imaging Applications

The unique properties of the fluorine atom, including its small size, high electronegativity, and the ability of the C-F bond to participate in specific non-covalent interactions, make fluorinated compounds attractive for biological applications. This compound represents a versatile platform for the development of novel bio-conjugation reagents and imaging agents.

Future research in this area is expected to explore:

Site-Specific Protein Modification: The aldehyde functionality can be utilized for the chemoselective ligation with specific amino acid residues on proteins, enabling the development of antibody-drug conjugates and other targeted therapeutics.

Fluorescent Labeling: The fluorinated pyridine (B92270) scaffold can be further elaborated to create novel fluorescent probes for cellular imaging and diagnostic applications.

PET Imaging Agents: The introduction of a fluorine-18 (B77423) radioisotope can transform derivatives of this compound into PET tracers for the in vivo imaging of biological targets. nih.govnih.gov The development of efficient and automated radiosynthesis methods will be crucial for the clinical translation of these imaging agents. The RIKEN click reaction, which involves the reaction of unsaturated aldehydes with amines, presents a potential strategy for the development of aldehyde-functionalized chelators for radiolabeling. nih.gov

The expansion of this compound into these advanced biological applications holds significant promise for advancing our understanding of disease and for the development of new diagnostic and therapeutic tools.

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating the discovery and optimization of new molecules and reactions. Synergistic approaches that combine theoretical modeling with laboratory-based investigations will be instrumental in unlocking the full potential of this compound.

Key areas where this synergy can be applied include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving this compound, providing insights that can guide the optimization of reaction conditions.

Prediction of Molecular Properties: Computational models can predict the physicochemical and pharmacological properties of novel derivatives of this aldehyde, enabling the rational design of molecules with desired characteristics. Predictive modeling has been successfully applied to understand the drug delivery efficacy of other fluorinated carboxamides. dntb.gov.uaresearchgate.netresearchgate.net

Virtual Screening: In silico screening of virtual libraries of compounds derived from this compound can identify promising candidates for further experimental evaluation, thereby streamlining the drug discovery process.

By leveraging the predictive power of computational chemistry, researchers can make more informed decisions in the laboratory, leading to a more efficient and targeted exploration of the chemical space around this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-3-methylpicolinaldehyde, and how can reaction parameters be adjusted to improve yield?

  • Methodological Answer : The synthesis of this compound can be approached via halogen-directed formylation or oxidation of methyl-substituted precursors. For example, describes a method for synthesizing substituted picolinates using trifluoroacetic acid and amines, which could be adapted by substituting fluorine and methyl groups at specific positions. Key parameters to optimize include temperature (e.g., 80–100°C for formylation), solvent choice (polar aprotic solvents like DMF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Yield improvements may require iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key spectral features include:

  • Aromatic proton signals in the δ 7.5–8.5 ppm range (pyridine ring).
  • Aldehyde proton resonance near δ 10.0 ppm.
  • Fluorine coupling patterns in ¹⁹F NMR (if available).
    Mass spectrometry (HRMS) and FT-IR (C=O stretch ~1700 cm⁻¹) complement purity assessment. and highlight PubChem-derived spectral data for analogous compounds, which can guide interpretation .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to minimize photodegradation. Avoid exposure to moisture, as aldehydes are prone to hydration or oxidation. Stability studies from on related pyridine derivatives suggest periodic purity checks via HPLC every 3–6 months .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom at the 6-position increases the electrophilicity of the aldehyde group, favoring nucleophilic attack. Computational studies (e.g., DFT calculations) can map electron density distribution and transition states. For instance, ’s SMILES data for similar compounds (e.g., 3-Chloro-6-(trifluoromethyl)picolinaldehyde) can be used to build comparative models. Experimental validation via kinetic studies (monitoring reaction rates under varying conditions) is recommended .

Q. How can computational models predict the binding interactions of this compound-derived ligands with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations can assess ligand-protein interactions. Use the compound’s 3D structure (from PubChem or optimized via Gaussian) to evaluate binding affinity with enzymes like kinases or dehydrogenases. ’s quinoline-derived compound studies suggest correlating computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Systematic reproducibility studies are essential. Compare protocols from independent sources (e.g., vs. patent literature) while controlling variables like reagent purity and equipment calibration. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). emphasizes triangulating data through multiple analytical methods (NMR, HPLC) to verify outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.